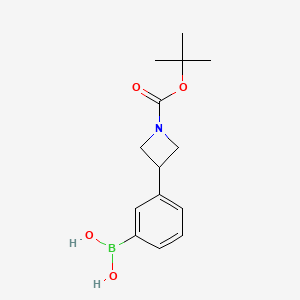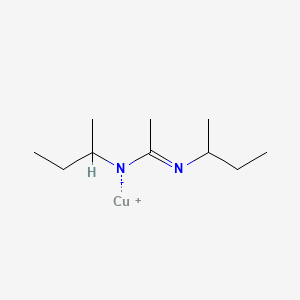
2,2-Dimethylpropanoate;rhodium(2+)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2-Dimethylpropanoate;rhodium(2+) is an organic rhodium compound. Its structure consists of two trimethylacetate ions and one rhodium ion, with the chemical formula [Rh(CH3CO2CH(CH3)2)2]2 . This compound is known for its catalytic properties and is used in various chemical reactions and industrial processes.
准备方法
The preparation of 2,2-Dimethylpropanoate;rhodium(2+) can be achieved by reacting trimethylacetic acid with rhodium chloride . The specific reaction conditions and steps can be optimized according to actual needs. Industrial production methods often involve the use of specialized equipment to ensure the purity and yield of the compound.
化学反应分析
2,2-Dimethylpropanoate;rhodium(2+) undergoes various types of chemical reactions, including:
Oxidation Reactions: It can act as a catalyst in olefin oxidation reactions.
Reduction Reactions: It is used in hydrogenation reactions, where it helps in the addition of hydrogen to other compounds.
Cycloaddition Reactions: It is involved in cycloaddition reactions, which are used to form cyclic compounds.
Common reagents used in these reactions include hydrogen gas for hydrogenation and various olefins for oxidation reactions. The major products formed depend on the specific reaction and conditions used.
科学研究应用
2,2-Dimethylpropanoate;rhodium(2+) has a wide range of scientific research applications:
Biology: Research is being conducted on its potential use in biological systems, particularly in the study of enzyme mimetics and catalytic processes.
Industry: It is used in industrial processes for the production of fine chemicals and pharmaceuticals.
作用机制
The mechanism by which 2,2-Dimethylpropanoate;rhodium(2+) exerts its effects involves its role as a catalyst. In catalytic processes, the rhodium ion facilitates the formation and breaking of chemical bonds, thereby speeding up the reaction without being consumed in the process . The molecular targets and pathways involved depend on the specific reaction being catalyzed.
相似化合物的比较
2,2-Dimethylpropanoate;rhodium(2+) can be compared with other similar compounds, such as:
Propanoic acid, 2,2-dimethyl-:
Holmium (II) dimer of 2,2-dimethylpropionate: This compound also contains trimethylacetate ions but has holmium instead of rhodium.
The uniqueness of 2,2-Dimethylpropanoate;rhodium(2+) lies in its catalytic properties, which are not present in the other similar compounds.
属性
IUPAC Name |
2,2-dimethylpropanoate;rhodium(2+) |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/4C5H10O2.2Rh/c4*1-5(2,3)4(6)7;;/h4*1-3H3,(H,6,7);;/q;;;;2*+2/p-4 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNBBTEHLBVKPEO-UHFFFAOYSA-J |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)[O-].CC(C)(C)C(=O)[O-].CC(C)(C)C(=O)[O-].CC(C)(C)C(=O)[O-].[Rh+2].[Rh+2] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H36O8Rh2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
610.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![[4-[1-[(2-Methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]phenyl]boronic acid](/img/structure/B8251251.png)




![3-[2-[2-[2-(2-Azidoethoxy)ethoxy]ethoxy]ethoxy]propanehydrazide;hydrochloride](/img/structure/B8251285.png)






![disodium;2-[2-[bis(carboxylatomethyl)amino]ethyl-(carboxylatomethyl)amino]acetate;cobalt(2+);tetrahydrate](/img/structure/B8251342.png)

